Glucitol-lysine

Description

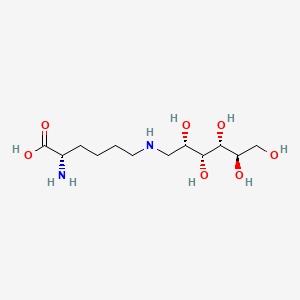

Structure

3D Structure

Properties

CAS No. |

64609-73-0 |

|---|---|

Molecular Formula |

C12H26N2O7 |

Molecular Weight |

310.34 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]hexanoic acid |

InChI |

InChI=1S/C12H26N2O7/c13-7(12(20)21)3-1-2-4-14-5-8(16)10(18)11(19)9(17)6-15/h7-11,14-19H,1-6,13H2,(H,20,21)/t7-,8-,9+,10+,11+/m0/s1 |

InChI Key |

JNFQXAUVKUQSKQ-FBDQPXRJSA-N |

SMILES |

C(CCNCC(C(C(C(CO)O)O)O)O)CC(C(=O)O)N |

Isomeric SMILES |

C(CCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H](C(=O)O)N |

Canonical SMILES |

C(CCNCC(C(C(C(CO)O)O)O)O)CC(C(=O)O)N |

Synonyms |

epsilon-N-(1-deoxy-D-glucitol-1-yl)L-lysine glucitol-lysine glucitollysine |

Origin of Product |

United States |

Mechanisms and Pathways of Glucitol Lysine Formation

Initial Condensation and Schiff Base Formation in Glycation

The initial step in glycation involves a nucleophilic addition reaction between the carbonyl group of a reducing sugar (like glucose) and a free amino group on a protein, primarily the epsilon-amino group of lysine (B10760008) or the guanidino group of arginine residues aginganddisease.orgresearchgate.netnih.govnih.govnih.govfrontiersin.orgnih.gov. This reaction is reversible and forms a Schiff base, also known as an aldimine aginganddisease.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.gov. This stage is relatively rapid, occurring over hours aginganddisease.org.

Amadori Rearrangement to Ketoamine Precursors

Following the formation of the Schiff base, a spontaneous and more stable rearrangement occurs. This process, known as the Amadori rearrangement, converts the Schiff base into a ketoamine, also referred to as a fructosamine (B8680336) or an Amadori product aginganddisease.orgresearchgate.netnih.govnih.govnih.govfrontiersin.orgnih.govtaylorandfrancis.comwikipedia.orgsc.edu. This rearrangement is typically acid or base-catalyzed and involves an intramolecular redox reaction nih.govwikipedia.org. The Amadori product is significantly more stable than the Schiff base and represents an early, yet stable, glycation product aginganddisease.orgnih.govnih.govnih.gov. For glucose and lysine, the primary Amadori product formed is Nε-fructoselysine nih.govmdpi.com.

Reductive Stabilization to Form Glucitol-lysine

This compound is formed when the Amadori product (ketoamine) undergoes reductive stabilization. This typically involves the reduction of the carbonyl group within the ketoamine structure.

In laboratory settings, this compound can be synthesized by reducing the Amadori product, Nε-fructoselysine, using chemical reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly employed reagent for this purpose. The reduction of the ketone group in the Amadori product leads to the formation of a stable, non-reducible sugar alcohol derivative, this compound sc.edunih.govopen.ac.uksc.edunih.gov. This method is crucial for preparing reference standards for analytical purposes nih.gov. For instance, reductive amination of glucose with lysine in the presence of sodium cyanoborohydride or sodium borohydride can directly yield this compound derivatives nih.gov.

Endogenously, this compound is formed when the Amadori products, such as Nε-fructoselysine, are reduced within biological systems. While the Maillard reaction primarily leads to the formation of advanced glycation end-products (AGEs) through oxidative and complex rearrangements, the reduction of the Amadori product's carbonyl group can occur, stabilizing the adduct as a this compound derivative sc.edunih.govsc.edu. This process is considered a pathway for forming stable glycation products that accumulate in proteins over time, particularly under hyperglycemic conditions aginganddisease.orgnih.govnih.govcambridge.org. This compound has been identified as an elevated glycation product in proteins from individuals with diabetes nih.gov.

Relation to the Maillard Reaction Pathway

This compound is an integral part of the broader Maillard reaction pathway, which encompasses a complex series of chemical reactions between reducing sugars and amino compounds aginganddisease.orgresearchgate.netnih.govnih.govfrontiersin.orgnih.govmdpi.com. This pathway is responsible for the browning and flavor development in cooked foods and also occurs endogenously in biological systems, contributing to aging and disease pathogenesis aginganddisease.orgnih.govnih.govnih.govcambridge.org.

The Maillard reaction proceeds through distinct stages:

Early Stage: Characterized by the reversible formation of Schiff bases and their subsequent rearrangement to more stable Amadori (or Heyns for ketoses) products aginganddisease.orgnih.govnih.govfrontiersin.orgnih.govwikipedia.org. This compound originates from the reduction of these Amadori products.

Intermediate Stage: Involves dehydration, oxidation, and fragmentation of Amadori products, leading to the formation of reactive carbonyl compounds (e.g., methylglyoxal (B44143), glyoxal (B1671930), 3-deoxyglucosone) and other intermediates nih.govnih.govnih.govmdpi.com.

Advanced Stage: These reactive intermediates undergo further complex reactions, including cross-linking, oxidation, and cyclization, to form a heterogeneous group of stable, irreversible compounds known as Advanced Glycation End-products (AGEs) aginganddisease.orgnih.govnih.govnih.govnih.govtaylorandfrancis.commdpi.com. Examples of AGEs include Nε-(carboxymethyl)lysine (CML), pentosidine (B29645), and glucosepane (B12743330) aginganddisease.orgnih.govnih.govnih.govmdpi.com. While this compound itself is a stable adduct, it is considered an early-stage modification that can occur before or alongside the formation of more complex AGEs.

Advanced Analytical Methodologies for Glucitol Lysine Characterization and Quantification

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it offers unparalleled sensitivity and specificity for the structural elucidation and quantification of molecules like glucitol-lysine.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and non-volatile molecule, requires chemical derivatization prior to GC-MS analysis to increase its volatility and thermal stability.

The derivatization process typically involves the conversion of the polar functional groups (hydroxyl, amino, and carboxyl groups) into less polar derivatives. A common two-step derivatization procedure for amino acids involves esterification followed by acylation. nih.gov For this compound, the hydroxyl groups of the glucitol moiety and the carboxyl group of the lysine (B10760008) moiety can be converted to their trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and esters, while the amino group can be acylated.

Once derivatized, the this compound derivative is introduced into the gas chromatograph, where it is separated from other components of the mixture based on its boiling point and interaction with the stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The fragmentation pattern of the derivatized this compound in the mass spectrometer provides structural information that can be used for its identification and confirmation. Quantification is typically achieved by using a stable isotope-labeled internal standard.

| Derivatization Step | Reagent Example | Target Functional Groups |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Hydroxyl (-OH), Carboxyl (-COOH), Amino (-NH2) |

| Esterification | Methanolic HCl nih.gov | Carboxyl (-COOH) |

| Acylation | Pentafluoropropionic anhydride (B1165640) (PFPA) nih.gov | Amino (-NH2), Hydroxyl (-OH) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, is the state-of-the-art technique for the analysis of this compound in complex biological matrices such as plasma and urine. chromatographyonline.comnih.gov This method combines the excellent separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection.

In a typical LC-MS/MS workflow, the sample is first subjected to HPLC separation, often using a reversed-phase column. The eluent from the HPLC is then introduced into the ion source of the mass spectrometer, where this compound is ionized, most commonly by electrospray ionization (ESI). In the first stage of the tandem mass spectrometer, the precursor ion corresponding to the protonated this compound molecule is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer.

The fragmentation of the this compound precursor ion yields characteristic product ions that are specific to its structure. For example, fragmentation can lead to the loss of water molecules from the glucitol moiety and cleavage of the bond between the glucitol and lysine moieties. The specific transitions from the precursor ion to the product ions can be monitored in what is known as multiple reaction monitoring (MRM), which provides a very high degree of selectivity and sensitivity for quantification. nih.govrsc.org

| Parameter | Description |

| Chromatography | Reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC). |

| Ionization | Electrospray Ionization (ESI), typically in positive ion mode. |

| MS Mode | Tandem Mass Spectrometry (MS/MS). |

| Quantification | Multiple Reaction Monitoring (MRM) using a stable isotope-labeled internal standard. nih.govrsc.org |

| Advantages | High sensitivity, high specificity, suitable for complex matrices, no derivatization required. chromatographyonline.comnih.gov |

| Key Fragmentations | Neutral loss of water molecules from the glucitol moiety, cleavage of the C-N bond between glucitol and lysine. |

Top-Down and Bottom-Up Proteomics for Identifying this compound Sites on Proteins

Proteomics, the large-scale study of proteins, provides powerful tools for pinpointing the exact locations of this compound modifications on protein backbones. Two primary strategies, top-down and bottom-up proteomics, are employed for this purpose, each with distinct advantages and limitations. nih.gov

Bottom-Up Proteomics: This is the more conventional approach. nih.gov In a typical bottom-up workflow, the protein mixture is first enzymatically digested, most commonly with trypsin, into smaller peptides. nih.gov These peptides are then separated, often by liquid chromatography (LC), and analyzed by mass spectrometry (MS). nih.gov By comparing the masses of the observed peptides to theoretical masses from protein sequence databases, researchers can identify the proteins present. The presence of a this compound modification will cause a characteristic mass shift in the affected peptide, allowing for its identification. Further fragmentation of the modified peptide within the mass spectrometer (MS/MS) can then pinpoint the exact lysine residue that has been glycated. nih.gov While powerful for identifying modification sites, the bottom-up approach can sometimes provide incomplete sequence coverage, meaning some parts of the protein may not be analyzed. nih.gov

Top-Down Proteomics: In contrast, top-down proteomics analyzes intact proteins without prior digestion. nih.govnih.gov This approach provides a complete view of the protein, including all its modifications, and can reveal combinations of different post-translational modifications on a single protein molecule. nih.gov High-resolution mass spectrometers, such as Fourier transform ion cyclotron resonance (FTICR) instruments, are typically used to measure the precise mass of the intact protein. nih.gov Fragmentation techniques like electron capture dissociation (ECD) and electron transfer dissociation (ETD) are then employed to break the protein backbone while preserving the labile this compound modifications, allowing for the localization of the modification site. nih.gov The primary challenges of top-down proteomics include the complexity of the resulting spectra and lower sensitivity and throughput compared to bottom-up methods. nih.gov

An integrated approach that combines the strengths of both top-down and bottom-up strategies can provide a more comprehensive characterization of this compound modifications on proteins. nih.gov

Application of Isotope Labeling in Quantitative this compound Analysis

Stable isotope labeling is a cornerstone of quantitative proteomics, enabling the accurate measurement of changes in protein and modification abundance between different samples. This technique is particularly valuable for studying the dynamics of this compound formation under various conditions.

One of the most widely used methods is Stable Isotope Labeling with Amino acids in Cell culture (SILAC). nih.govthermofisher.com In a SILAC experiment, cells are grown in media containing either the normal ("light") form of an amino acid (e.g., ¹²C₆-lysine) or a heavy, stable isotope-labeled version (e.g., ¹³C₆-lysine). nih.govthermofisher.comchempep.com Over time, the heavy amino acid is incorporated into all newly synthesized proteins. When the "light" and "heavy" cell populations are mixed, the mass spectrometer can distinguish between the proteins from each sample based on the mass difference imparted by the isotope label. The ratio of the peak intensities for the light and heavy forms of a this compound-containing peptide directly reflects the relative abundance of that modification in the two samples. nih.gov

Another approach involves chemical labeling after protein extraction. For instance, deuterated acetic anhydride can be used to label unmodified lysine residues, introducing a known mass shift that aids in distinguishing them from modified residues during mass spectrometric analysis. nih.gov

Stable isotope dilution assays, where a known amount of a ¹³C-labeled this compound standard is added to a sample, are also employed for absolute quantification. fao.orgtum.de By comparing the mass spectrometry signal of the endogenous this compound to the labeled standard, a precise concentration can be determined. fao.orgtum.de This method has been successfully used to quantify protein-bound Nε-(1-deoxy-D-fructos-1-yl)-L-lysine with high recovery and low detection limits. tum.de

| Isotope Labeling Strategy | Description | Primary Application |

| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Metabolic labeling of proteins in vivo with "heavy" amino acids. | Relative quantification of protein and modification abundance between different cell populations. |

| Chemical Labeling (e.g., deuterated acetic anhydride) | In vitro labeling of specific functional groups on proteins or peptides. | Differentiating between modified and unmodified residues and relative quantification. |

| Stable Isotope Dilution Assay | Addition of a known amount of a heavy isotope-labeled standard to a sample. | Absolute quantification of the target analyte (this compound). |

Immunochemical Methods for this compound Residue Detection

Immunochemical methods leverage the high specificity of antibodies to detect and quantify this compound residues. These techniques are often used in clinical settings and for high-throughput screening due to their sensitivity and relative simplicity compared to mass spectrometry.

The generation of monoclonal antibodies (mAbs) specific to this compound is a critical first step. This is typically achieved by immunizing mice with a carrier protein that has been extensively modified to contain this compound residues. nih.govnih.gov The resulting antibody-producing cells are then fused with myeloma cells to create hybridomas, which can be screened to identify clones that produce antibodies with high affinity and specificity for the this compound epitope. nih.gov

The specificity of these antibodies is paramount. A well-characterized monoclonal antibody will bind strongly to the this compound structure while showing minimal cross-reactivity with unmodified lysine or other protein modifications. nih.gov The epitope, or the specific part of the this compound structure that the antibody recognizes, can be mapped using techniques like peptide arrays. vu.lt For example, studies have shown that monoclonal antibodies can be developed to react specifically with this compound epitopes on various proteins, including human serum albumin and bovine low-density lipoprotein. nih.gov

Once specific monoclonal antibodies are available, they can be incorporated into various immunoassay formats for the quantification of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used plate-based assay. In a common format, a protein sample is immobilized on a microplate well. The anti-glucitol-lysine monoclonal antibody is then added, followed by a secondary antibody conjugated to an enzyme. The addition of a substrate that produces a colored or fluorescent product allows for the quantification of the bound antibody, which is proportional to the amount of this compound in the sample. nih.gov ELISAs have been developed for the quantification of specific glycation sites, such as lysine-414 in human serum albumin. nih.gov

Radioimmunoassay (RIA): This technique involves the use of a radiolabeled antigen (e.g., ¹²⁵I-labeled this compound). nih.gov In a competitive RIA, a limited amount of antibody is incubated with the sample and a known amount of the radiolabeled antigen. The unlabeled this compound in the sample competes with the radiolabeled antigen for binding to the antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of this compound in the sample can be determined. RIAs have demonstrated high sensitivity, with detection limits in the picomolar range, making them suitable for clinical applications. nih.govnih.gov

| Immunoassay Technique | Principle | Typical Application | Reported Findings |

| ELISA | Enzyme-conjugated antibodies for colorimetric or fluorometric detection of immobilized antigen. | Quantification of specific glycation sites in proteins like human serum albumin. | Limit of detection for glycated HSA at Lys414 was 0.39 nmol/g HSA. nih.gov |

| RIA | Competitive binding of a radiolabeled antigen and unlabeled sample antigen to a limited amount of antibody. | Sensitive quantification of total this compound in biological samples. | Detection limit of 100 pmol/mg HSA for reduced glycosylated albumin. nih.gov |

Capillary Electrophoresis (CE) Coupled with Mass Spectrometry

Capillary electrophoresis is a high-resolution separation technique that separates molecules based on their charge-to-size ratio. longdom.org When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of complex biological mixtures, including those containing this compound modified peptides and proteins. nih.govspringernature.com

In a CE-MS setup, the sample is injected into a narrow capillary filled with an electrolyte solution. springernature.com When a high voltage is applied, charged molecules migrate through the capillary at different velocities, achieving separation. oup.com The separated components then enter the mass spectrometer for detection and identification. springernature.com

For the analysis of this compound, which is an amino acid derivative, a low pH electrolyte can be used to ensure that the analyte is positively charged. springernature.comnih.gov This allows for its efficient separation and subsequent detection by MS. CE-MS offers several advantages, including high separation efficiency, short analysis times, and the ability to analyze small sample volumes. nih.gov It has been successfully applied to the analysis of a wide range of carbohydrates and amino acids, making it a suitable technique for the characterization of this compound. nih.govnih.gov

Spectrophotometric Assays for General Ketoamine Detection (e.g., NBT Reduction)

Spectrophotometric assays offer a simpler and more accessible method for the general detection of ketoamines, the class of compounds to which the Amadori product of this compound belongs before reduction. One of the classic methods is the nitroblue tetrazolium (NBT) reduction assay.

This assay is based on the ability of the ketoamine group to reduce the yellow NBT dye to a purple formazan (B1609692) product in an alkaline medium. The amount of formazan produced, which can be quantified by measuring the absorbance of light at a specific wavelength (typically around 530 nm), is proportional to the concentration of ketoamines in the sample.

Experimental Models and Conditions Influencing Glucitol Lysine Formation

In Vitro Glycation Models for Studying Glucitol-lysine Synthesis

In vitro models provide controlled environments to study the chemical reactions leading to this compound formation, allowing for the isolation and manipulation of key variables.

Research utilizing controlled reaction systems often involves incubating isolated proteins or amino acids, such as lysine (B10760008), with sugars or sugar derivatives. These experiments aim to replicate and study glycation processes under defined conditions. For instance, studies have explored the reaction of lysine with glucose, which, after reduction, can yield this compound pnas.orgopen.ac.uk. The formation of this compound has been observed when proteins are incubated with glucose in the presence of a reducing agent like cyanoborohydride, which traps the Schiff base intermediate and reduces it to the this compound adduct pnas.orgopen.ac.uksc.edusc.edu. These systems allow for the characterization of the adducts formed and the identification of specific modification sites on the amino acid or protein sc.eduresearchgate.netacs.org.

The yield and rate of this compound formation are significantly influenced by environmental factors such as pH, temperature, and the concentration of reactants.

pH: While specific data on this compound formation is limited, general protein glycation studies indicate that pH plays a critical role. For example, optimal conditions for lysine production by certain microorganisms were found at pH 7.4-7.6 healthsciencesbulletin.comresearchgate.net, and in Maillard reaction studies, pH values around 10 have been noted for optimizing product formation researchgate.net. For glycation reactions involving reducing sugars, higher pH can increase the nucleophilicity of amino groups, thereby accelerating Schiff base formation nih.govmdpi.comnih.govresearchgate.net.

Temperature: Elevated temperatures generally accelerate glycation reactions. Studies on Maillard reactions, which share mechanistic similarities, often employ temperatures ranging from 37°C to 110°C to promote product formation researchgate.netnih.govresearchgate.net. For instance, glycation of antibodies was observed to increase significantly at temperatures like 37°C compared to 4°C nih.gov.

Reactant Concentrations: The concentration of both the sugar (or sugar alcohol precursor) and the amino acid (lysine) directly impacts the yield of glycation products. Higher concentrations of glucose and lysine have been shown to increase the extent of glycation in various model systems sc.edunih.gov. For example, studies on Maillard reaction products (MRPs) optimized conditions using a 1:1 ratio of glucose to lysine researchgate.net.

In Vivo Detection of this compound in Biological Systems

This compound and related glycated products have been detected in various biological systems, providing insights into their endogenous formation and presence in vivo.

This compound, often formed through the reduction of Schiff base intermediates, has been identified in long-lived proteins such as serum albumin and hemoglobin pnas.orgresearchgate.netacs.orgnih.govnih.govamegroups.orgsc.edu. Studies on human serum albumin have identified this compound as a predominant glycation adduct, with approximately 10-12% of normal serum albumin being glycosylated researchgate.net. Similarly, hemoglobin is known to undergo glycation, with specific lysine residues being primary sites of modification nih.govnih.gov. The detection of these adducts in vivo is often facilitated by techniques such as boronic acid affinity chromatography, which binds to the cis-diol structure of the sugar adducts nih.gov.

Research has focused on pinpointing the specific lysine residues that are modified by glucitol or its precursors. In human serum albumin, lysine-525 has been identified as a predominant site for nonenzymatic glycosylation, resulting in the formation of this compound researchgate.net. Studies on ribonuclease A have also shown that lysine residues, particularly those in the active site, are preferential targets for glycation, forming this compound after reduction of the Schiff base intermediate sc.edusc.edu. The specificity of glycation at certain sites can be influenced by the local environment, including neighboring amino acid residues and the presence of anionic ligands that can catalyze the Amadori rearrangement nih.gov.

Influence of Oxidative Processes on this compound Precursors

Oxidative processes can significantly influence the formation of advanced glycation end-products (AGEs) and potentially impact precursors related to this compound. The polyol pathway, which converts glucose to sorbitol and then to fructose (B13574), can be accelerated under hyperglycemic conditions mdpi.comispub.comnih.gov. Sorbitol, once formed, can be oxidized by sorbitol dehydrogenase to fructose mdpi.comnih.gov. Fructose and other intermediates from these pathways, such as 3-deoxyglucosone (B13542), glyoxal (B1671930), and methylglyoxal (B44143), are potent precursors for AGEs mdpi.commdpi.comnih.govnih.gov. Oxidative stress, driven by reactive oxygen species (ROS), can also lead to the formation of dicarbonyl compounds from sugars and lipid peroxidation, which then react with amino groups on proteins, contributing to AGE formation mdpi.comispub.comfrontiersin.org. While direct oxidative modification of this compound itself is less commonly discussed, the oxidative degradation of Amadori products (early glycation products) can lead to the formation of Nε-(carboxymethyl)lysine (CML) nih.govsc.eduresearchgate.netmdpi.com.

Biochemical Roles and Interactions of Glucitol Lysine Adducts

Impact of Glucitol-lysine Formation on Protein Structure and Function (Non-clinical)

The non-enzymatic reaction between reducing sugars and the amino groups of proteins, particularly the epsilon-amino group of lysine (B10760008) residues, leads to the formation of various glycation products, including this compound mdpi.comnih.govmdpi.comnih.govacs.orgnih.govoup.comnih.govnih.govactascientific.comsc.edu. This process, known as the Maillard reaction, can alter protein structure and function nih.govmdpi.comacs.orgnih.govactascientific.com.

Alterations in Protein Conformation and Stability

The glycation of lysine residues, resulting in products like this compound, can lead to changes in protein conformation and stability nih.govresearchgate.netnih.gov. While specific studies detailing the direct impact of this compound per se on protein conformation are limited, the broader phenomenon of protein glycation is known to affect these properties. Glycation can alter the distribution of charges and hydrogen bonding networks within a protein, potentially leading to subtle or significant changes in its three-dimensional structure nih.govmdpi.com. Studies indicate that glycation can decrease protein quality researchgate.net and, in some contexts, may lead to increased protein stability against chemical denaturation nih.gov. Conversely, other modifications associated with glycation can lead to protein destabilization and aggregation ucl.ac.ukbprmcs.com. The precise effect on stability can be context-dependent, influenced by the specific protein, the extent of glycation, and the nature of the sugar involved.

Effects on Enzymatic Recognition and Activity (e.g., trypsin cleavage)

The formation of this compound adducts can directly impact protein function by modifying sites crucial for enzymatic activity or recognition. A key observation is that this compound, formed from the non-enzymatic glycosylation of lysine residues, is resistant to cleavage by the enzyme trypsin researchgate.netnih.gov. Trypsin specifically cleaves peptide bonds on the C-terminal side of lysine and arginine residues libretexts.orgneb.compromega.ca. When lysine is modified into this compound, this cleavage site is blocked, altering the protein's susceptibility to enzymatic digestion. This resistance to trypsin cleavage can have implications for proteomic analysis and protein processing nih.govpromega.ca. Furthermore, direct glycation of lysine residues, leading to products like this compound, has been shown to reduce enzymatic activity. For example, glucosylation of ribonuclease (RNase) resulted in a significant decrease in its enzymatic activity sc.edu. This suggests that the modification of lysine residues, including the formation of this compound, can interfere with the catalytic or binding functions of enzymes.

Table 1: Impact of Lysine Glycation on Protein Function

| Modification/Product | Affected Protein(s) | Observed Effect | Mechanism/Context | Citation |

| This compound | Albumin, Hemoglobin, Transferrin, Lens proteins, Total plasma proteins | Resistance to trypsin cleavage | Blockage of trypsin cleavage site (C-terminal to Lys) | researchgate.netnih.govnih.gov |

| Glucosylation | Ribonuclease (RNase) | Significant decrease in enzymatic activity | Modification of lysine residues, potentially in the active site | sc.edu |

| Glycation (general) | Proteins | Altered protein quality, potential decrease in digestibility | Maillard reaction products can affect protein quality | researchgate.net |

| Glycosylation (general) | Proteins | Increased conformational stability against chemical denaturation | Glycans can increase solvent accessible surface area, enhancing interactions with solvent | nih.gov |

This compound as a Marker of Non-Enzymatic Glycation Activity in Biological Systems

This compound, also referred to as glucitollysine, serves as a direct indicator of non-enzymatic glycation processes occurring in vivo nih.govnih.govsemanticscholar.org. This modification reflects the extent of glycation in biological samples nih.gov. This compound is formed when reducing sugars, such as glucose or fructose (B13574), react with the epsilon-amino group of lysine residues on proteins mdpi.comnih.govmdpi.comnih.govacs.orgnih.govoup.comnih.govnih.govactascientific.comsc.edu. It is often considered a reduced form of early glycation products like fructose-lysine (Amadori product) or Schiff base adducts nih.govsc.eduresearchgate.netnih.govnih.govscispace.com. The presence and quantification of this compound in proteins like albumin, hemoglobin, and transferrin are utilized to assess the level of glycation sc.edunih.govnih.govscispace.com. Elevated levels of this compound have been observed in individuals with conditions characterized by hyperglycemia, such as diabetes mellitus, indicating a higher degree of glycation nih.govscispace.com. Consequently, this compound and other glycated lysine residues are considered valuable biomarkers for monitoring non-enzymatic protein glycation and its associated pathological processes nih.govsemanticscholar.org. Monoclonal antibodies specific to glucitollysine epitopes have been developed, enabling the detection and quantification of this marker in biological samples nih.gov.

Table 2: this compound as a Biomarker of Non-Enzymatic Glycation

| Biomarker | Associated Process | Biological Matrices/Proteins | Significance | Citation |

| This compound | Non-enzymatic glycation | Albumin, Hemoglobin, Transferrin, Lens proteins, Total plasma proteins | Reflects extent of glycation; elevated in diabetes; marker for glycation processes | nih.govnih.govnih.govscispace.com |

| Glycated Lysine | Non-enzymatic glycation | Collagen, Human serum albumin | Biomarker for protein glycation in aging and age-related diseases | nih.govsemanticscholar.org |

| Glycated Albumin | Non-enzymatic glycation | Serum Albumin | Medium-term biomarker of glycemic status (reflecting 3-4 weeks) | acs.orgamegroups.org |

Interplay of this compound with Cellular Biochemical Homeostasis (Non-clinical)

The formation of glycation products, including those involving lysine like this compound, is intricately linked to cellular stress mechanisms and broader biochemical networks.

Contribution to Cellular Stress Mechanisms (General Biochemical Perspective)

While this compound itself may not be directly cited as a stress inducer in all contexts, it is part of the broader network of Advanced Glycation End-products (AGEs) that are established contributors to cellular dysfunction and stress nih.govmdpi.comacs.orgnih.govoup.comactascientific.comaginganddisease.orgoncohemakey.com. AGEs can trigger oxidative stress by promoting the generation of reactive oxygen species (ROS) mdpi.comnih.govoup.comactascientific.comaginganddisease.orgoncohemakey.comcellbiolabs.com. This oxidative stress can damage cellular components, disrupt signaling pathways, and impair cellular homeostasis mdpi.comoup.comaginganddisease.orgoncohemakey.comcellbiolabs.com. Hyperglycemia, a condition that accelerates AGE formation, is a primary driver of this cellular stress aginganddisease.orgoncohemakey.com. Although specific studies on this compound's direct role in stress induction are less common, its formation from lysine glycation places it within pathways that lead to oxidative and carbonyl stress oup.comoncohemakey.com. Interestingly, some Maillard reaction products derived from glucose-lysine systems have shown potential in counteracting oxidative stress in vitro vup.sk. However, the accumulation of AGEs, of which this compound is an early product, is generally associated with detrimental cellular effects and stress responses nih.govactascientific.com. Lysine itself plays roles in cellular homeostasis, and its modification through glycation can disrupt these functions consensus.appfrontiersin.orgresearchgate.netontosight.ai.

Links to Broader Glycation End Product (AGE) Formation Networks

Table 3: this compound in the Context of AGE Formation

| Stage of Reaction | Key Intermediates/Products | Precursors/Reactants | Associated AGEs (Examples) | Significance in AGE Network | Citation |

| Initiation | Schiff base | Reducing sugars (Glucose, Fructose), Protein amino groups (Lysine, Arginine) | - | First step of Maillard reaction | mdpi.comnih.govmdpi.comacs.orgnih.govnih.govactascientific.com |

| Early Stage | Amadori Product, this compound | Schiff base, Reducing agents (e.g., NaBH₄ for this compound) | Fructosyl-lysine, this compound | Stable early products, precursors to AGEs | nih.govsc.eduresearchgate.netnih.govnih.govnih.govscispace.com |

| Advanced Stage | Dicarbonyls (MG, GO, 3-DG), Oxidative products | Amadori products, Sugar autoxidation | CML, CEL, Pentosidine (B29645), Glucosepane (B12743330), MG-H1, ArgP | Formation of irreversible, often fluorescent, cross-linked products | mdpi.comnih.govmdpi.comnih.govoup.comaginganddisease.org |

Compound List:

Albumin

Amadori product

AGEs (Advanced Glycation End-products)

CML (N-epsilon-(carboxymethyl)lysine)

CEL (N-epsilon-(1-carboxyethyl)lysine)

Fructose

GA (Glyceraldehyde)

Glucose

this compound

Glyoxal (B1671930) (GO)

Hemoglobin

Lysine

Maillard reaction products (MRP)

Reactive Carbonyl Species (RCS)

RNase (Ribonuclease)

Schiff base

Trypsin

Advanced Research Perspectives and Future Directions in Glucitol Lysine Studies

Development of Novel High-Throughput Analytical Methods for Glucitol-lysine

The accurate and efficient quantification of this compound and related glycated lysine (B10760008) adducts is fundamental to advancing research in this field. Significant progress has been made in developing analytical methodologies that offer enhanced sensitivity, specificity, and higher throughput. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) remains a cornerstone technique, particularly when employed in multiple reaction monitoring (MRM) modes for precise quantification of glycation adducts nih.gov. High-resolution mass spectrometry, often combined with label-free or stable isotope labeling (SILAC) approaches, is also instrumental in identifying and quantifying glycated proteins and specific modification sites nih.gov.

For food matrices, methods involving acid hydrolysis followed by hydrophilic interaction chromatography (HILIC) and high-resolution mass spectrometry have been developed for the simultaneous analysis of various advanced glycation end products (AGEs) and amino acids nih.gov. Pre-analysis enrichment strategies, such as boronate affinity chromatography, are vital for isolating low-abundance glycated peptides from complex biological samples, thereby increasing the probability of detection researchgate.net.

An alternative approach for analyzing hexitolamino acids, including this compound, involves converting them into phenylthiocarbamyl (PTC) derivatives, which can then be analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) nih.gov. This method is particularly useful for assessing the degree of glycation on N-terminal and lysyl residues in proteins like hemoglobin and albumin nih.gov. Furthermore, specific radioimmunoassays (RIA) have been developed for this compound, often requiring a reduction step with sodium borohydride (B1222165) to enable antibody recognition scispace.com. RIA methods have demonstrated the ability to discriminate between normal and impaired glucose tolerance groups, offering a complementary analytical approach to HPLC-based HbA1c measurements nih.gov. Advances in high-throughput techniques, such as dynamic light scattering (DLS) in microwell-plate formats, also offer potential for rapid screening of various conditions relevant to protein analysis researchgate.net.

| Analytical Method | Principle | Application Focus | Throughput | Key Advantages | Limitations | References |

| LC-MS/MS (MRM) | Separation by LC, detection by MS/MS | Quantification of specific glycation adducts (e.g., this compound) | Moderate to High | High specificity and sensitivity | Requires specific standards, complex sample matrix can interfere | nih.gov |

| High-Res. LC-MS/MS | Separation by LC, high-resolution mass analysis | Identification and quantification of glycated proteins/peptides, site mapping | Moderate | Comprehensive profiling, identification of unknown adducts | Higher cost, complex data analysis | nih.gov |

| HPLC (PTC Deriv.) | Derivatization of amino acids, separation by HPLC | Analysis of hexitolamino acids (e.g., this compound) after reduction | Moderate | Established method for amino acid analysis | Requires derivatization step, may not be as sensitive as MS for trace levels | nih.gov |

| Radioimmunoassay (RIA) | Antibody-based detection of specific adducts | Specific quantification of this compound residues | Moderate | High specificity for target analyte | Requires radiolabeling, potential safety concerns, limited throughput | scispace.com, nih.gov |

| Boronate Affinity Chromatography | Affinity binding of cis-diols (sugars) | Enrichment of glycated peptides/proteins | Low to Moderate (as enrichment step) | Increases sensitivity for low-abundance targets | Can be time-consuming, potential for non-specific binding | researchgate.net |

Investigation of Enzymatic Pathways Modulating Glycation and Adduct Formation (e.g., FN3K activity on precursors)

The cellular defense against non-enzymatic glycation, including the formation of this compound and other adducts, involves several enzymatic pathways. A key player in this defense is Fructosamine-3-kinase (FN3K). FN3K catalyzes the phosphorylation of fructosamines, such as fructoselysine (formed from lysine and glucose), on the third carbon atom. This phosphorylation converts fructoselysine into fructoselysine-3-phosphate (FL3P), a less stable intermediate that subsequently undergoes β-elimination. This decomposition process regenerates an unmodified lysine residue, releasing inorganic phosphate (B84403) and 3-deoxyglucosone (B13542) (3DG) mdpi.comprospecbio.comunimi.itgoogle.com. The action of FN3K is considered a deglycation mechanism, potentially preventing the further conversion of early glycation products into more detrimental advanced glycation end-products (AGEs) prospecbio.comunimi.it. Studies in FN3K-deficient mice have shown elevated intracellular fructoselysine levels, underscoring the enzyme's physiological relevance in vivo mdpi.com. However, it is also noted that modulating FN3K activity, for instance, by upregulating it to reduce glucose-lysine adducts, could potentially lead to increased dicarbonyl stress due to the production of 3DG mdpi.com.

Beyond FN3K, other enzymatic systems play a role in managing the precursors of glycation. The glyoxalase system, comprising glyoxalase I and glyoxalase II, is critical for detoxifying reactive dicarbonyl compounds like methylglyoxal (B44143) (MG) and glyoxal (B1671930), thereby suppressing AGE formation unl.ptscienceopen.com. Aldoketo reductases (AKRs) also contribute to metabolizing these dicarbonyls scienceopen.com. Interestingly, the protein DJ-1, previously suggested to have deglycase activity, has been identified as a glyoxalase that detoxifies methylglyoxal to lactate, thus acting as an antagonist to glycation by reducing the availability of a potent glycating agent acs.org.

The polyol pathway, initiated by aldose reductase (AR), also indirectly influences glycation by converting excess glucose into sorbitol and subsequently fructose (B13574), a more reactive glycating agent than glucose, which can lead to the formation of adducts like glucoselysine (GL) nih.gov. Understanding the interplay between these enzymatic systems and the non-enzymatic Maillard reaction is crucial for comprehending the cellular response to glycative stress.

| Enzyme/System | Primary Role in Glycation Modulation | Key Substrate(s) / Precursor(s) | Product(s) / Outcome | Relevance to this compound | References |

| FN3K (Fructosamine-3-kinase) | Deglycation (reversal of glycation) | Fructosamine (B8680336), Fructoselysine | Fructoselysine-3-phosphate (FL3P), Free Lysine, 3DG | Directly acts on glucose-lysine adducts (fructoselysine) to regenerate lysine. | mdpi.com, prospecbio.com, unimi.it, researchgate.net, google.com |

| Glyoxalase System (GLO I, GLO II) | Detoxification of dicarbonyls | Methylglyoxal (MG), Glyoxal | Lactate, D-lactate | Reduces the concentration of potent glycating agents that form AGEs. | unl.pt, scienceopen.com, acs.org |

| Aldoketo Reductases (AKRs) | Detoxification of dicarbonyls | Methylglyoxal (MG), Glyoxal | Various metabolites | Similar to glyoxalases, reduces glycating agents. | scienceopen.com |

| DJ-1 | Glyoxalase activity (antagonizes glycation) | Methylglyoxal (MGO) | Lactate | Indirectly reduces glycation by detoxifying MGO. | acs.org |

| Polyol Pathway (via AR) | Generates reactive sugars | Glucose | Sorbitol, Fructose | Fructose is a more reactive glycating agent, potentially leading to adducts like glucoselysine. | nih.gov |

Systems Biology Approaches to Map this compound Networks

Systems biology approaches, by integrating data from various "omics" disciplines, offer a powerful framework for mapping the complex cellular networks influenced by this compound and other protein glycation modifications. These integrated approaches, including proteomics, metabolomics, transcriptomics, and glycomics, aim to provide a holistic understanding of biological systems and disease mechanisms aist.go.jpnih.gov. By analyzing changes across multiple molecular levels simultaneously, researchers can identify how glycation adducts like this compound perturb cellular processes, protein-protein interactions, and regulatory pathways aist.go.jpnih.gov.

Proteomics can identify specific proteins that are glycated, including their sites of modification, and assess how these modifications alter protein function, stability, or interactions nih.govaist.go.jp. Metabolomics can reveal changes in the levels of glycating agents, their precursors, or downstream metabolic products, providing insights into the cellular environment that promotes or mitigates glycation aist.go.jpnih.gov. Transcriptomics can highlight alterations in gene expression patterns in response to glycation stress or the activation of defense mechanisms aist.go.jp.

The integration of these diverse datasets allows for the construction of comprehensive interaction networks. These networks can map the downstream consequences of this compound formation, identifying affected signaling cascades, metabolic pathways, or cellular functions nih.govnih.gov. For instance, understanding how glycation impacts protein homeostasis or triggers cellular responses like the unfolded protein response can be elucidated through these systems-level analyses scienceopen.comnih.gov. Future research directions lie in further developing methods for data integration and applying these multi-omics strategies to uncover the dynamic interplay of molecules in response to glycative stress, thereby building a more complete picture of this compound's role in cellular physiology and pathology.

| Omics Approach | Data Type Analyzed | Role in Mapping this compound Networks | Potential Insights | References |

| Proteomics | Proteins, peptides, post-translational modifications (PTMs) | Identifies glycated proteins, modification sites, and functional impact of glycation. | Reveals specific protein targets of this compound and changes in protein function/interactions. | nih.gov, nih.gov, aist.go.jp |

| Metabolomics | Small molecules, metabolites | Detects levels of glycating agents (e.g., glucose, MG), their precursors, and downstream products. | Illuminates the metabolic milieu and cellular response to glycative stress. | aist.go.jp, nih.gov |

| Transcriptomics | RNA (mRNA, non-coding RNA) | Identifies changes in gene expression related to glycation response or defense mechanisms. | Reveals cellular signaling pathways and regulatory responses to glycation. | aist.go.jp |

| Glycomics | Carbohydrates and glycoconjugates | Analyzes changes in glycosylation patterns that might be influenced by or influence glycation. | Provides a broader view of carbohydrate-related modifications in cellular networks. | aist.go.jp |

| Systems Biology (Integration) | Combined omics data | Builds comprehensive interaction networks, maps pathways, and models cellular responses. | Offers a holistic understanding of this compound's impact on cellular networks and disease pathogenesis. | nih.gov, nih.gov, mdpi.com |

Exploration of this compound in Non-mammalian Biological Systems and Food Science (excluding nutritional value or safety)

The phenomenon of protein glycation, including the formation of adducts like this compound, is not confined to mammalian systems but is also observed in non-mammalian biological systems and food science contexts. In yeast (Saccharomyces cerevisiae), protein glycation by methylglyoxal has been identified, affecting key glycolytic enzymes such as enolase, aldolase, and phosphoglycerate mutase, as well as heat shock proteins unl.pt. This indicates that the cellular machinery for managing or being affected by glycation is conserved across different kingdoms of life, with methylglyoxal being a ubiquitous non-enzymatic product of glycolysis unl.pt.

In the plant kingdom, protein glycation is also a recognized post-translational modification. Reducing sugars like glucose can react with lysine residues to form Nε-fructosyl-lysine (FL), while reactive dicarbonyls can lead to advanced glycation end-products (AGEs) scienceopen.com. Proteomic analyses have detected glycated proteins, including those originating from chloroplasts, suggesting that glycation impacts plant cellular components scienceopen.com. The presence of glycation in plants highlights its widespread nature and potential roles in plant physiology, independent of mammalian metabolic pathways.

Within food science, protein glycation, primarily through the Maillard reaction, significantly influences food properties such as taste, texture, stability, and processing characteristics mdpi.comacs.org. While not directly studying this compound, research on food glycation has characterized various lysine adducts formed from reducing sugars and dicarbonyls, such as Nε-carboxymethyllysine (CML), pyrraline, and glyoxal-lysine dimer (GOLD) acs.org. Studies on processed animal feed ingredients, like dairy products, grains, and legumes, have shown that thermal processing in the presence of sugars leads to lysine modification, affecting protein quality and digestibility frontiersin.org. For instance, glycation in casein micelles has been shown to alter the formation of specific AGEs and protein cross-linking acs.org. These findings underscore the broad relevance of understanding protein glycation mechanisms across diverse biological and food systems.

| System/Context | Observed Glycation Adducts (Examples) | Affected Proteins (Examples) | Key Observations | References |

| Yeast (Saccharomyces cerevisiae) | Methylglyoxal-derived AGEs | Enolase, Aldolase, Phosphoglycerate Mutase, Heat Shock Proteins (Hsp71/72, Hsp26) | Glycation by methylglyoxal occurs non-enzymatically and affects metabolic and stress-response proteins. | unl.pt |

| Plants | Nε-fructosyl-lysine (FL), AGEs | Chloroplast ATP synthase (β-subunit), Phosphoglycerate kinase (identified in proteomics studies) | Glycation impacts plant proteomes, with chloroplast proteins being particularly susceptible. | scienceopen.com |

| Food Matrices (e.g., Casein) | Nε-carboxymethyllysine (CML), Pyrraline, Pentosidine (B29645), Glyoxal-lysine dimer (GOLD) | Casein | Glycation affects food properties and can lead to differential formation of AGEs and protein cross-linking depending on processing and protein structure (e.g., micellar vs. non-micellar). | acs.org |

| Processed Animal Feed Ingredients (Grains, Soybeans, etc.) | Modified lysine derivatives (general) | Various protein components | Thermal processing with sugars leads to lysine modification, impacting protein quality and digestibility. | frontiersin.org |

Computational Modeling and Structural Biology of this compound Adducts

Computational modeling and structural biology techniques are increasingly employed to elucidate the intricate mechanisms of protein glycation, including the formation and structural impact of this compound and related adducts. These in silico methods provide insights that complement experimental observations, allowing for the virtual exploration of molecular interactions and conformational changes. Molecular dynamics (MD) simulations, for instance, are used to study the flexibility of glycans and their interactions with protein residues, including the charged side chains of lysine and arginine nih.govfrontiersin.org. By simulating the behavior of molecules over time, MD can reveal the dynamic nature of glycation adducts and their influence on protein structure and stability nih.govfrontiersin.orginnoscience.ru.

Molecular docking and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations are also valuable tools. Docking studies can predict potential binding sites and affinities of glycating agents or modified proteins with other molecules frontiersin.orginnoscience.ru. QM/MM methods, which combine quantum mechanics for reactive sites with molecular mechanics for the rest of the system, can provide a more detailed understanding of the chemical reactivity involved in glycation reactions at specific amino acid residues, such as lysine in model peptides scirp.org.

Furthermore, computational approaches are being developed to predict lysine post-translational modification sites, including glycation nih.gov. These methods often utilize machine learning algorithms trained on sequence and structural features to identify potential modification sites, thereby guiding experimental validation nih.gov. Modeling of specific glycated lysine residues, such as carboxymethyl-lysine in albumin, has been used to study their interaction with receptors like RAGE, identifying specific lysine sites that mediate stronger binding innoscience.ru. While direct modeling of this compound adducts may be less prevalent in the literature compared to other AGEs, the principles and methodologies applied to other lysine modifications are directly transferable. These computational tools are essential for understanding how glycation alters protein conformation, function, and interaction networks at a molecular level.

| Computational/Structural Method | Principle | Application in Glycation Research | Insights Gained | References |

| Molecular Dynamics (MD) Simulation | Simulates atomic movements over time based on force fields | Studying dynamic interactions of glycated proteins, conformational changes, and stability of adducts. | Reveals dynamic behavior, flexibility, and impact of glycation on protein structure and interactions. | nih.gov, innoscience.ru, frontiersin.org |

| Molecular Docking | Predicts preferred orientation of ligand to receptor upon binding | Identifying binding sites and affinities of glycating agents or glycated proteins with other molecules. | Predicts interaction modes and potential functional consequences of glycation. | innoscience.ru, frontiersin.org |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Combines QM for reactive centers and MM for the rest of the system | Detailed analysis of chemical reactivity at specific glycation sites (e.g., lysine residues in peptides). | Provides atomistic details of glycation reaction mechanisms and intermediate states. | scirp.org |

| Machine Learning / Predictive Algorithms | Statistical models and AI trained on data | Predicting lysine PTM sites, including glycation, based on sequence and structural features. | Prioritizes potential glycation sites for experimental validation, aiding in large-scale proteome analysis. | nih.gov |

| Homology Modeling | Creates 3D models based on known protein structures | Building models of proteins to study interactions, especially when experimental structures are unavailable. | Facilitates understanding of how glycation might affect protein structure and interactions with other molecules. | mdpi.com |

Compound Names Table

this compound

Lysine

Glucose

Fructosamine

Fructoselysine

Methylglyoxal (MG / MGO)

Glyoxal

3-deoxyglucosone (3DG)

Nε-fructosyl-lysine (FL)

Nε-carboxymethyllysine (CML)

Glucoselysine (GL)

Fructose

Sorbitol

Schiff base

Amadori product

Fructoselysine-3-phosphate (FL3P)

Glyoxal-lysine dimer (GOLD)

Pyrraline

Pentosidine

Methylglyoxal-derived hydroimidazolone (MGH-1)

Q & A

Q. What established methodologies are recommended for synthesizing Glucitol-lysine with high reproducibility?

this compound synthesis typically involves reductive amination between lysine and glucose, followed by purification via column chromatography. To ensure reproducibility:

- Protocol standardization : Document reaction conditions (pH, temperature, molar ratios) and purification steps in detail .

- Characterization : Use NMR (e.g., H, C) and mass spectrometry (MS) to confirm structural integrity and purity. Include spectra in supplementary materials with annotated peaks .

- Batch consistency : Report yield percentages and purity metrics (e.g., HPLC retention times) across multiple batches to validate reliability .

Q. How can this compound be accurately quantified in complex biological matrices such as plasma or tissue homogenates?

Quantification requires separation techniques paired with sensitive detection:

- Liquid chromatography-mass spectrometry (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and use stable isotope-labeled internal standards (e.g., C-lysine) to correct for matrix effects .

- Calibration curves : Prepare standards in biologically relevant matrices to account for interference. Include limits of detection (LOD) and quantification (LOQ) in results .

- Data validation : Perform spike-and-recovery experiments (e.g., 80–120% recovery) to confirm method accuracy .

Advanced Research Questions

Q. What analytical frameworks are suitable for resolving contradictions in reported metabolic pathways of this compound?

Contradictory findings often arise from model systems (e.g., in vitro vs. in vivo) or detection limits. To address this:

- Cross-validation : Combine isotopic tracer studies (C-glucose) with knockdown models (e.g., siRNA targeting key enzymes) to confirm pathway specificity .

- Meta-analysis : Systematically review existing data using PRISMA guidelines to identify methodological disparities (e.g., sample preparation, analytical platforms) .

- Advanced imaging : Employ MALDI-TOF imaging to spatially resolve this compound distribution in tissues, clarifying context-dependent metabolism .

Q. How can researchers design experiments to elucidate the structural determinants of this compound’s biological activity?

Focus on structure-function relationships through:

- Molecular docking simulations : Predict binding affinities with putative targets (e.g., AGE receptors) using software like AutoDock Vina. Validate with mutagenesis studies .

- Comparative analogs : Synthesize derivatives (e.g., methylated or fluorinated this compound) and test activity in cellular assays (e.g., NF-κB inhibition). Tabulate IC values and structure-activity trends .

- Kinetic assays : Measure enzymatic modification rates (e.g., deglycation enzymes) via stopped-flow spectroscopy to identify critical functional groups .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound’s cellular effects?

Heterogeneity may stem from cell-type-specific uptake or metabolic flux. Address this by:

- Nonlinear regression modeling : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to compute EC and cooperativity coefficients .

- Cluster analysis : Group cell lines based on response patterns (e.g., PCA or t-SNE) to identify subpopulations with distinct sensitivities .

- Bayesian hierarchical models : Account for inter-experiment variability by pooling data across replicates while preserving study-specific effects .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.